Thieno[3,2-b]thiophene-2-carboxamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H5NOS2 |
|---|---|
Molecular Weight |
183.3 g/mol |
IUPAC Name |
thieno[3,2-b]thiophene-5-carboxamide |
InChI |
InChI=1S/C7H5NOS2/c8-7(9)6-3-5-4(11-6)1-2-10-5/h1-3H,(H2,8,9) |
InChI Key |
SNLYGXQULJJLMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=C1SC(=C2)C(=O)N |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Elucidation in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment (e.g., ¹H, ¹³C)
While NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, specific ¹H and ¹³C NMR chemical shift data for Thieno[3,2-b]thiophene-2-carboxamide are not readily found in the surveyed literature. For comparison, the precursor, Thieno[3,2-b]thiophene-2-carboxylic acid, has been characterized, providing a foundational understanding of the thieno[3,2-b]thiophene (B52689) core's spectral features. nih.gov Additionally, various substituted derivatives, such as N-phenylthis compound, have been synthesized and analyzed, though their spectral data is often presented graphically without detailed peak assignments. mdpi.com The characterization of numerous other derivatives further underscores the routine use of NMR in this class of compounds, although the parent carboxamide's specific data remains elusive. mdpi.commdpi.commdpi.commdpi.com
High-Resolution Mass Spectrometry Techniques (e.g., MALDI-TOF, GC-MS, LC-MS)
High-resolution mass spectrometry is critical for confirming the elemental composition of novel compounds. While HRMS data is available for a variety of substituted thieno[3,2-b]thiophene-carboxamides and related structures, confirming their successful synthesis, the specific mass-to-charge ratio for the parent this compound is not explicitly reported in the available literature. mdpi.com For instance, derivatives have been characterized using techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry, and the precursor, Thieno[3,2-b]thiophene-2-carboxylic acid, has been analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). nih.gov
Vibrational Spectroscopy (FTIR) for Functional Group Identification and Molecular Vibrations
Fourier-transform infrared (FTIR) spectroscopy provides valuable information about the functional groups present in a molecule. However, a specific FTIR spectrum or a detailed list of vibrational frequencies for this compound is not available in the reviewed literature. Studies on related compounds, such as 2-thiophene carboxylic acid and various thieno[2,3-b]thiophene derivatives, offer insights into the expected vibrational modes, including the characteristic stretches for the amide group (C=O and N-H) and the vibrations of the fused thiophene (B33073) ring system. nih.goviosrjournals.orgresearchgate.net
Ultraviolet-Visible (UV-Vis) Absorption and Photoluminescence Spectroscopy for Electronic Transitions
The electronic properties of thieno[3,2-b]thiophene derivatives are of significant interest for applications in organic electronics. Numerous studies have reported the UV-Vis absorption and photoluminescence spectra of various substituted thieno[3,2-b]thiophenes, which typically exhibit strong absorption in the UV and visible regions. nih.govrsc.orgresearchgate.netacs.orgmanchester.ac.uk These studies reveal that the electronic properties are highly tunable through chemical modification. However, the specific absorption and emission maxima, as well as photoluminescence quantum yield, for the unsubstituted this compound have not been explicitly documented in the available research.
Solid-State Structural Characterization (e.g., Single Crystal X-ray Diffraction, Wide-Angle X-ray Scattering)
Single-crystal X-ray diffraction provides definitive proof of a molecule's three-dimensional structure and packing in the solid state. While the crystal structures of several complex derivatives of thieno[3,2-b]thiophene have been determined, showcasing diverse packing motifs, the crystallographic data for the parent this compound is not currently available in the public domain. factorx-db.orgrcsb.orgsemanticscholar.orgresearchgate.net The successful crystallization of its derivatives suggests that this compound is also likely amenable to single-crystal growth, which would provide invaluable insights into its molecular geometry and intermolecular interactions.
Thermal Analysis Methods for Material Stability Assessment (e.g., Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC))
The thermal stability of organic materials is a critical parameter for their application in electronic devices. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are standard techniques to evaluate this property. Studies on various polymers and small molecules incorporating the thieno[3,2-b]thiophene core have demonstrated its high thermal stability, with decomposition temperatures often exceeding 300°C. nih.govnih.govmdpi.commdpi.com Despite this, specific TGA and DSC data for this compound are not reported in the surveyed literature, leaving a gap in the understanding of its thermal behavior.
Computational and Theoretical Chemistry Investigations
Density Functional Theory (DFT) Calculations for Ground State Properties
Density Functional Theory (DFT) is a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for the investigation of the electronic structure of molecules. For thieno[3,2-b]thiophene-2-carboxamide, DFT calculations are instrumental in elucidating its ground state properties.
The initial step in computational analysis involves the optimization of the molecular geometry to find the lowest energy conformation. For derivatives of thieno[3,2-b]thiophene (B52689), DFT calculations, often using the B3LYP functional with a 6-31G(d) basis set, are employed to determine bond lengths, bond angles, and dihedral angles. These calculations typically reveal a high degree of planarity in the thieno[3,2-b]thiophene core, which is a critical factor for efficient charge transport in organic semiconductor applications. The carboxamide group at the 2-position introduces specific conformational possibilities, particularly concerning the orientation of the amide plane relative to the fused ring system. The planarity of the molecule is influenced by the substituents, with bulkier groups potentially causing steric hindrance and leading to less effective π-conjugation.
Table 1: Selected Optimized Geometrical Parameters for Thienothiophene Derivatives Note: Data for this compound is not explicitly available in the cited literature; the table presents data for related thienothiophene compounds to illustrate typical bond lengths.
| Compound | Bond | Calculated Bond Length (Å) |
|---|---|---|
| Unsubstituted Thienothiophene | d1 | 1.432 |
| d2 | 1.372 | |
| d3 | 1.424 | |
| Derivative T2 | d1 | 1.433 |
| d2 | 1.372 | |
| d3 | 1.424 | |
| Derivative T3 | d1 | 1.434 |
| d2 | 1.372 | |
| d3 | 1.424 |
Frontier Molecular Orbital (FMO) theory is pivotal in describing the electronic and optical properties of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (Eg), is a crucial parameter for determining the molecule's stability, reactivity, and potential application in electronic devices.
For thieno[3,2-b]thiophene derivatives, DFT calculations show that the HOMO is typically delocalized over the entire π-conjugated system of the fused rings, while the LUMO is also distributed across the core structure. The introduction of a carboxamide group, which is an electron-withdrawing group, is expected to lower both the HOMO and LUMO energy levels and potentially reduce the energy gap. A smaller energy gap is often desirable for applications in organic semiconductors as it facilitates electronic excitation. For instance, in a study of various thieno[3,2-b]thiophene derivatives, the calculated HOMO levels were found to be lower than those of many oligothiophenes, indicating higher oxidative stability mdpi.com.
Table 2: Calculated HOMO, LUMO, and Energy Gap for Thieno[3,2-b]thiophene Derivatives Note: This table presents data for various derivatives to illustrate the range of electronic properties within this class of compounds.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| Derivative 1 | -5.21 | -0.86 | 4.35 |
| Derivative 2 | -4.91 | -1.68 | 3.23 |
| Derivative 3 | -4.92 | -1.70 | 3.22 |
| Unsubstituted Derivative 3 | -4.94 | - | 2.50 |
| α,ω-dodecyl substituted Derivative 5 | - | - | 2.80 |
| trifluoromethyl substituted Derivative 6 | - | - | 2.65 |
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface, with different colors representing different electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).
For a molecule like this compound, the MEP map would be expected to show negative potential around the oxygen and nitrogen atoms of the carboxamide group, highlighting these as sites for electrophilic interaction. The hydrogen atoms of the amide group would likely exhibit a positive potential. The sulfur atoms in the thiophene (B33073) rings also influence the electrostatic potential distribution. A study on a novel molecule containing a thieno[3,2-b]thiophene fragment, thieno[3,2-b]thiophene-2,5-diylbis[N-(4-chlorophenyl)methanimine] (TTBM), utilized DFT to investigate its MEP characteristics doaj.orgdergipark.org.tr.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Electronic Spectra Prediction
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the excited state properties of molecules and for predicting their electronic absorption spectra. By calculating the transition energies and oscillator strengths, TD-DFT can provide a theoretical UV-Vis spectrum that can be compared with experimental data.
For thieno[3,2-b]thiophene derivatives, TD-DFT calculations are used to understand the nature of the electronic transitions. The lowest energy absorption band in the UV-Vis spectrum typically corresponds to the HOMO to LUMO transition. The position of the maximum absorption wavelength (λmax) is influenced by the extent of π-conjugation and the nature of the substituents. Electron-donating or electron-withdrawing groups can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption spectrum. For example, in a series of thieno[3,2-b]thiophene derivatives end-capped with phenyl units, the absorption maxima were observed in the range of 401-415 nm in THF solution mdpi.com.
Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer Characterization
Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interaction among bonds. It provides a localized picture of the electron density in a molecule, which is useful for understanding charge transfer, hyperconjugation, and delocalization effects.
Vibrational Frequency Analysis for Spectroscopic Correlation
Vibrational frequency analysis, performed using DFT calculations, is essential for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies, one can predict the positions of the absorption bands in the vibrational spectra. These calculated frequencies are often scaled to better match the experimental values due to the approximations inherent in the theoretical methods.
For this compound, the vibrational spectrum would be characterized by several key modes. The thieno[3,2-b]thiophene core would exhibit characteristic C-H stretching, C-C and C=C ring stretching, and C-S stretching vibrations. The carboxamide group would show distinct N-H stretching, C=O stretching (amide I band), and N-H bending (amide II band) vibrations. A computational study on 2-thiophene carboxylic acid, a related compound, used DFT to assign the vibrational frequencies and showed good agreement between theoretical and experimental spectra nih.gov. The aromatic C-H stretching bands are typically observed in the 3100-3000 cm⁻¹ region, while the C-S stretching modes in thiophene rings are found at lower frequencies.
Table 3: Characteristic Vibrational Frequencies for Thiophene Derivatives Note: This table provides a general range for characteristic vibrations based on studies of thiophene and its derivatives, as specific data for this compound is not available.
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |
|---|---|
| Aromatic C-H Stretching | 3100 - 3000 |
| C=O Stretching (Amide I) | ~1650 |
| N-H Bending (Amide II) | ~1550 |
| Aromatic Ring Stretching | 1600 - 1350 |
| C-S Stretching | 850 - 600 |
Applications in Organic Electronics and Optoelectronics
Intrinsic Semiconducting Properties and Charge Transport Mechanisms
Thieno[3,2-b]thiophene (B52689) is a fused heterocyclic compound known for its electron-rich and planar molecular structure, which promotes extended π-conjugation. ossila.com These intrinsic properties are fundamental to its semiconducting behavior. The rigid backbone of thieno[3,2-b]thiophene-based molecules and polymers facilitates strong π-π stacking in the solid state, which is crucial for efficient intermolecular charge hopping. This ordered molecular packing creates pathways for charge carriers to move through the material, leading to desirable charge carrier mobilities. acs.org
The charge transport mechanism in materials based on thieno[3,2-b]thiophene is primarily p-type, meaning that the majority of charge carriers are holes. This is attributed to the relatively high-lying Highest Occupied Molecular Orbital (HOMO) energy levels of many thieno[3,2-b]thiophene derivatives, which facilitates hole injection from common electrode materials. The incorporation of thieno[3,2-b]thiophene units into conjugated polymers has been shown to enhance charge mobility. For instance, replacing thiophene (B33073) with thieno[3,2-b]thiophene in certain polymer backbones has resulted in a significant increase in hole mobility, which is beneficial for the performance of various organic electronic devices. researchgate.netrsc.org
Implementation in Organic Solar Cells (Dye-Sensitized and Perovskite)
Derivatives of thieno[3,2-b]thiophene have been successfully employed as components in organic solar cells (OSCs), including dye-sensitized solar cells (DSSCs) and perovskite solar cells (PSCs). In these devices, thieno[3,2-b]thiophene-based molecules can function as electron donors or as part of the sensitizing dye or hole-transporting material. nih.govfrontiersin.org
A common design strategy for enhancing photovoltaic performance involves incorporating the thieno[3,2-b]thiophene unit as a π-bridge within a donor-π-acceptor (D-π-A) molecular architecture. nih.govmdpi.com This design allows for effective intramolecular charge transfer upon photoexcitation. The planarity and electron-donating nature of the thieno[3,2-b]thiophene bridge facilitate delocalization of the HOMO along the polymer backbone, which can lead to a lower bandgap and broader absorption of the solar spectrum. acs.orgmdpi.com
Furthermore, the introduction of fused rings like thieno[3,2-b]thiophene enhances the conjugation length and promotes strong π-π stacking, which is favorable for high charge carrier transport. nih.gov Judicious selection of donor and acceptor units flanking the thieno[3,2-b]thiophene bridge allows for tuning of the material's energy levels to optimize the open-circuit voltage (Voc) and short-circuit current (Jsc) of the solar cell. bohrium.com
Molecular engineering of thieno[3,2-b]thiophene-based materials plays a critical role in optimizing their performance in solar cells. For example, attaching electron-donating or electron-withdrawing groups to the thieno[3,2-b]thiophene core can modulate the HOMO and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. nih.gov This tuning is essential for achieving efficient electron injection from the donor to the acceptor material and for maximizing light harvesting efficiency.
In the context of perovskite solar cells, thieno[3,2-b]thiophene and triphenylamine-based compounds have been designed as hole transport materials (HTMs). The performance of these HTMs is influenced by their optical, electrochemical, and thermal properties, which can be fine-tuned through molecular design. frontiersin.org For instance, a small molecule donor material, BTTR, which features a thieno[3,2-b]thiophene π-bridge, has demonstrated a high hole mobility and a deep-lying HOMO level, leading to an optimized power conversion efficiency of 8.0% in an organic solar cell. bohrium.com
| Material | Architecture | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |
|---|---|---|---|---|---|
| DCATT | A-π-D-π-A | - | - | - | 5.20 nih.gov |
| BTTR | A-π-D-π-A | 0.93 | 13.2 | 65.4 | 8.0 bohrium.com |
| PTT-ODTTBT | D-π-A Copolymer | - | 13.96 | 66.94 | 7.05 mdpi.com |
| M1-M3 based | p-i-n Perovskite | up to 1.05 | up to 16.9 | up to 29.3 | up to 5.20 frontiersin.org |
Utilization in Organic Field-Effect Transistors (OFETs)
The inherent semiconducting properties of thieno[3,2-b]thiophene-based materials make them excellent candidates for the active layer in organic field-effect transistors (OFETs). ossila.commdpi.com The planarity and rigidity of the thieno[3,2-b]thiophene unit promote a high degree of molecular ordering and strong intermolecular electronic coupling in thin films, which are prerequisites for high charge carrier mobility. acs.orgmdpi.com
Numerous studies have reported the synthesis of novel thieno[3,2-b]thiophene-containing oligomers and polymers for OFET applications. rsc.orgresearchgate.net For example, a copolymer of a thieno[3,2-b]thiophene-diketopyrrolopyrrole-based monomer with thiophene exhibited a remarkably high hole mobility of up to 1.95 cm²/Vs. acs.org Similarly, solution-processable small molecules based on dithieno[3,2-b:2′,3′-d]thiophene have demonstrated mobilities as high as 0.10 cm²/Vs. mdpi.com These high mobilities are a direct result of the favorable molecular packing and enhanced π-π interactions facilitated by the fused thiophene core. mdpi.com
| Material | Device Configuration | Hole Mobility (cm²/Vs) | On/Off Ratio |
|---|---|---|---|
| DPP-Thieno[3,2-b]thiophene Copolymer | - | 1.95 acs.org | - |
| HT2TT | Vacuum Sublimated Film | 0.025 rsc.orgresearchgate.net | ~1.2 x 10³ rsc.orgresearchgate.net |
| 2,6-DADTT | Single Crystal | 1.26 nih.gov | 10⁶ - 10⁸ nih.gov |
| DTT Derivative (Compound 2) | Solution-Sheared | 0.067 mdpi.com | ~10⁷ mdpi.com |
Application in Organic Light-Emitting Diodes (OLEDs)
Thieno[3,2-b]thiophene derivatives have also found application in organic light-emitting diodes (OLEDs). In one example, a donor-π-acceptor (D-π-A) type molecule, DMB-TT-TPA, was designed with triphenylamine (B166846) as the donor, dimesitylboron as the acceptor, and a thieno[3,2-b]thiophene unit as the π-conjugated linker. beilstein-journals.orgbeilstein-archives.org This compound was used as an emitter in a solution-processed OLED.
The device fabricated with DMB-TT-TPA exhibited a low turn-on voltage and showed promising performance metrics, including a maximum power efficiency of 6.70 lm/W, a maximum current efficiency of 10.6 cd/A, and a maximum external quantum efficiency of 4.61%. beilstein-journals.orgbeilstein-archives.org The photophysical properties of this material, such as its absorption and emission maxima at 411 nm and 520 nm, respectively, and its high fluorescence quantum yields in both solution (86%) and the solid state (41%), underscore the potential of thieno[3,2-b]thiophene-based materials for display technologies. beilstein-journals.orgbeilstein-archives.org
Development of Electrochromic Materials and Devices
Electrochromic materials, which change their optical properties in response to an applied voltage, have been developed using polymers incorporating thieno[3,2-b]thiophene. These materials are promising for applications such as smart windows, displays, and data storage. pkusz.edu.cn
Polymers based on thieno[3,2-b]thiophene can exhibit distinct color changes between their neutral and oxidized states. For instance, a donor-acceptor polymer, PBOTT-BTD, synthesized with a 3,6-bis(hexyloxy)thieno[3,2-b]thiophene donor unit, transitions from green in its neutral state to blue in its oxidized state. pkusz.edu.cn This material demonstrated rapid switching times, good optical contrast in both the visible and near-infrared regions, and reasonable stability. pkusz.edu.cn
Molecular design, such as the introduction of electron-withdrawing side groups onto the thieno[3,2-b]thiophene core, can be used to tune the electrochromic properties. This functionalization can lower the HOMO and LUMO energy levels and reduce the bandgap of the resulting polymers, thereby altering their color-switching behavior. rsc.org Copolymers based on thieno[3,2-b]thiophene have also been developed that exhibit a neutral black color with fast switching speeds of less than one second and high optical contrasts. rsc.org
Advanced Functionalities in Capacitors and Memory Devices
The unique electronic structure of the thieno[3,2-b]thiophene core has been leveraged in the development of materials for energy storage and electronic memory. Research groups have examined materials based on this moiety for applications in capacitors and memory devices. frontiersin.org The stability and efficient charge-holding capabilities of the thieno[3,2-b]thiophene unit are key to these functionalities.
In the context of energy storage, which shares principles with capacitors, donor-acceptor (D-A) type polymers incorporating thieno[3,2-b]thiophene as the donor unit have been synthesized and investigated as anode materials for lithium-ion batteries. mdpi.com When combined with an activated carbon substrate, these polymers exhibit significant specific capacity and cycling stability. For instance, a composite named PTPTD@AC, which uses a thieno[3,2-b]thiophene donor, demonstrated a high reversible specific capacity of 247.3 mAh g⁻¹ after 300 cycles. mdpi.com This performance highlights the potential of the thieno[3,2-b]thiophene framework in designing robust materials for charge storage applications.
Furthermore, polymers based on the highly related and extended indacenodithieno[3,2-b]thiophene (IDTT) backbone have been explored for hybrid electrochromic and energy storage applications. These materials show stable doping processes and significant charge storage capacity, making them suitable for use in electrochromic supercapacitors. acs.org Similarly, memristive switching properties, which are the basis for certain types of memory devices, have been observed in polymers containing thieno[3,2-b]thiophene derivatives. These devices have shown high ON/OFF ratios, indicating their potential for use in electronic memory applications.
Structure-Performance Relationships Driving Optoelectronic Performance
The performance of organic electronic and optoelectronic devices is intrinsically linked to the molecular structure of the active materials. For compounds based on the Thieno[3,2-b]thiophene-2-carboxamide backbone, the optoelectronic behavior is governed by the inherent characteristics of the thieno[3,2-b]thiophene core, which can be further modulated by the carboxamide functional group and other substituents.
The thieno[3,2-b]thiophene unit is the most stable and highly conjugated isomer among thienothiophenes. frontiersin.org Its structure, composed of two fused thiophene rings, creates an electron-rich, flat, and rigid skeleton that promotes excellent electron delocalization. frontiersin.orgresearchgate.net This inherent planarity and extended π-system are crucial for efficient charge transport.
Incorporating thieno[3,2-b]thiophene into polymer backbones has been shown to extend the effective conjugation length. researchgate.net This extension typically leads to a red-shift in the material's absorption spectrum, indicating a smaller optical bandgap. ulb.ac.be For example, replacing a standard thiophene linker with a thieno[3,2-b]thiophene unit in diketopyrrolopyrrole (DPP)-based polymers results in significant changes to the optical and electrochemical properties, including an increased absorption coefficient. researchgate.netrsc.org
The rigid and planar nature of the thieno[3,2-b]thiophene moiety also promotes a more delocalized highest occupied molecular orbital (HOMO) along the polymer backbone. This delocalization is expected to enhance intermolecular charge-carrier hopping, a critical process for efficient charge transport in organic semiconductor films. ulb.ac.be The coplanarity of the polymer chain is extended, which facilitates closer π-π stacking between molecules in the solid state, further improving charge mobility. ulb.ac.be
Table 1: Performance of Polymers with Thieno[3,2-b]thiophene Units
| Polymer | Monomer Units | Hole Mobility (cm²/Vs) | Power Conversion Efficiency (%) |
| PDPPTT-T-10 | Thieno[3,2-b]thiophene, Diketopyrrolopyrrole, Thiophene | Excellent (Specific value not stated) | High (Specific value not stated) |
| PBDT-TTDPP | Benzo[1,2-b:4,5-b']dithiophene, Thieno[3,2-b]thiophene, Diketopyrrolopyrrole | 0.011 | 5.34 |
| A Thiophene Copolymer | Thieno[3,2-b]thiophene-diketopyrrolopyrrole, Thiophene | 1.95 | 5.4 |
The donor-acceptor (D-A) design is a powerful strategy for creating organic materials with tailored electronic properties for optoelectronic applications. In this architecture, an electron-donating (donor) unit is connected to an electron-accepting (acceptor) unit, often through a π-conjugated bridge. This arrangement facilitates intramolecular charge transfer (ICT) upon photoexcitation, which is essential for charge separation in organic solar cells and for creating materials with specific optical properties.
The electron-rich thieno[3,2-b]thiophene moiety is an excellent building block for D-A materials, capable of acting as a strong donor unit or as a highly effective π-bridge. mdpi.comresearchgate.net Its inclusion in a D-A polymer helps to modulate the electronic structure and redox potential of the material. mdpi.com
Several studies have synthesized and characterized D-A materials where thieno[3,2-b]thiophene or its derivatives serve as the donor. For instance, polymers combining N-alkyl-thieno[3,2-b]indole (a donor) with 2,1,3-benzodiathiazole (an acceptor) have been developed for polymer solar cells, achieving power conversion efficiencies up to 5.83%. rsc.org In other designs, novel D-π-A push-pull materials have been created using triphenylamine as the donor, dimesitylboron as the acceptor, and a substituted thieno[3,2-b]thiophene unit as the π-conjugated spacer. researchgate.net These materials exhibit strong ICT character and high quantum efficiencies. Theoretical studies using density functional theory (DFT) have also been employed to design and investigate novel non-fullerene acceptors based on complex thieno[3,2-b]thiophene-containing cores, further highlighting the versatility of this structural unit in D-A systems. nih.gov
High charge carrier mobility and good operational stability are critical for the practical application of organic semiconductors. Molecular design strategies focusing on the thieno[3,2-b]thiophene core have been instrumental in achieving these goals. The inherent stability of the fused ring system provides a robust foundation for designing new materials. nih.gov
One common strategy to improve performance is the introduction of specific side chains or "end-capping" groups to the thieno[3,2-b]thiophene backbone. For example, attaching long, branched alkyl chains, such as 2-octyldodecyl groups, is a well-established method to ensure solubility. ulb.ac.be This allows for solution-based processing, which is crucial for fabricating large-area and flexible devices. ulb.ac.be
The choice of end-capping groups can also significantly influence molecular packing and, consequently, charge mobility. Thienoacene dimers based on the thieno[3,2-b]thiophene moiety have been evaluated as hole-transporting layers in organic field-effect transistors (OFETs), demonstrating high hole mobilities of up to 1.33 cm² V⁻¹ s⁻¹. mdpi.com In another study, introducing a sulfur atom into the side chain of a thieno[3,2-b]thiophene-porphyrin donor material led to closer intermolecular stacking, resulting in higher hole mobility and improved photovoltaic conversion efficiency in solar cells. mdpi.com The design of derivatives like isoindigo bridged by thieno[3,2-b]thiophene has also yielded solution-processed OFETs with good air stability and respectable hole mobilities. researchgate.net These examples underscore how thoughtful molecular design around the thieno[3,2-b]thiophene core can lead to materials with optimized properties for high-performance electronic devices.
Structure Activity Relationship Sar and Mechanistic Biological Studies
Mechanisms of Agonist Activity (e.g., GPR35 Receptor Activation)
Derivatives of thieno[3,2-b]thiophene-2-carboxylic acid have been identified as agonists for the G Protein-Coupled Receptor 35 (GPR35), a receptor implicated in inflammation and other physiological processes. nih.govacs.org The agonist activity of these compounds has been confirmed through various assays, including dynamic mass redistribution (DMR) assays, receptor internalization studies, and β-arrestin translocation assays. acs.org
A key finding in the structure-activity relationship is the critical role of the carboxylic acid group on the thiophene (B33073) ring for GPR35 activation. acs.org Optimization of this series of compounds has led to the development of β-arrestin-biased agonists. nih.gov These biased agonists are valuable tools for dissecting the complex biology and physiology of GPR35, as they selectively activate certain downstream signaling pathways. nih.gov For instance, while some compounds are potent GPR35 agonists, others exhibit high efficacy in inducing β-arrestin translocation, a key event in G protein-independent signaling. nih.gov
The activation of GPR35 can trigger both pro- and anti-inflammatory responses depending on the cellular context. frontiersin.orgnih.gov Downstream signaling pathways affected by GPR35 activation include the MAPK and NF-κB pathways. frontiersin.orgnih.gov The interaction of activated GPR35 with β-arrestin can lead to receptor internalization and desensitization, and also initiate G protein-independent signaling cascades. frontiersin.orgnih.gov
Table 1: GPR35 Agonist Activity of Thieno[3,2-b]thiophene-2-carboxylic Acid Derivatives
| Compound | Structure | Activity | Assay | Reference |
|---|---|---|---|---|
| YE120 | 2-(3-cyano-5-(3,4-dichlorophenyl)-4,5-dimethylfuran-2(5H)-ylidene)malononitrile | Potent GPR35 Agonist (EC50 = 32.5 ± 1.7 nM) | DMR Assay | acs.org |
| YE210 | 6-bromo-3-methylthieno[3,2-b]thiophene-2-carboxylic acid | Potent GPR35 Agonist (EC50 = 63.7 ± 4.1 nM) | DMR Assay | acs.orgresearchgate.net |
| Compound 13 | Not specified | Most potent GPR35 agonist in the series | Not specified | nih.gov |
| Compound 30 | Not specified | Highest efficacy for β-arrestin translocation | β-arrestin translocation assay | nih.gov |
| Compound 36 | Not specified | Highest efficacy for β-arrestin translocation | β-arrestin translocation assay | nih.gov |
Enzyme Inhibition Mechanisms (e.g., Sirtuins, VEGFR-2/AKT, EGFR Tyrosinase Kinase)
While the broader class of thiophene carboxamides has shown activity against various enzymes, specific mechanistic studies on Thieno[3,2-b]thiophene-2-carboxamide are less common in the provided literature. However, related structures provide insights into potential inhibitory mechanisms.
Sirtuins: Thieno[3,2-d]pyrimidine-6-carboxamides, which feature a related but distinct core structure, have been identified as potent pan-inhibitors of SIRT1, SIRT2, and SIRT3. nih.govacs.org Crystallographic studies revealed that the carboxamide group binds in the nicotinamide C-pocket of the sirtuin active site, while other parts of the molecule extend into the substrate channel. nih.govacs.org This provides a basis for the observed structure-activity relationships. nih.govacs.org Sirtuins are NAD+-dependent deacetylases involved in various cellular processes, including cell survival, apoptosis, and metabolism. d-nb.info
VEGFR-2/AKT: Fused thiophene derivatives have been investigated as dual inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and AKT. nih.govresearchgate.net The binding of these inhibitors to the active sites of both VEGFR-2 and the allosteric pocket of AKT has been suggested by molecular docking studies. nih.govresearchgate.net Inhibition of the VEGFR-2 signaling pathway, which includes downstream effectors like PI3K, AKT, and mTOR, is a key strategy in anti-angiogenic cancer therapy. mdpi.com Novel thiophene-3-carboxamide derivatives have been shown to inhibit VEGFR-2 with IC50 values in the nanomolar range. nih.gov
EGFR Tyrosinase Kinase: Thieno[2,3-b]thiophene derivatives have been evaluated as potential inhibitors of both wild-type Epidermal Growth Factor Receptor (EGFR) and its T790M mutant. nih.gov The inhibition of EGFR, a receptor tyrosine kinase, is a validated approach in cancer therapy. nih.govmdpi.com Dual inhibitors of EGFR and HER2 have also been developed from thiophene-based scaffolds. mdpi.com
Cellular Pathway Modulation (e.g., Cell Cycle Arrest, Apoptosis Induction)
Thiophene carboxamide derivatives have been shown to modulate cellular pathways leading to cell cycle arrest and apoptosis, which are key mechanisms for their anticancer activity.
Treatment of cancer cell lines with certain thiophene carboxamide derivatives has been observed to induce morphological changes characteristic of apoptosis. nih.gov This is often accompanied by the activation of caspases, such as caspase-3 and caspase-7, which are key executioners of apoptosis. nih.gov The induction of apoptosis can occur through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. nih.gov The intrinsic pathway involves the regulation of the Bcl-2 protein family, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c. nih.gov
Table 2: Cellular Pathway Modulation by Thiophene Derivatives
| Compound Class | Effect | Cell Line(s) | Mechanism | Reference |
|---|---|---|---|---|
| Thiophene Carboxamides | Apoptosis Induction | A375, HT-29, MCF-7 | Caspase-3/7 activation, mitochondrial depolarization | nih.gov |
| Fused Thiophene Derivatives | S Phase Cell Cycle Arrest, Apoptosis | HepG2, PC-3 | Caspase-3 induced apoptosis | nih.govresearchgate.net |
| Ethyl 2-Amino-4,5,6,7-Tetra Hydrobenzo[b]Thiophene-3-Carboxylate derivative | G2/M and S Phase Arrest, Apoptosis | MCF-7 | Not specified | mdpi.com |
Mechanistic Investigations of Antiviral Activity (e.g., against Alphaviruses, Giardia)
While direct studies on the antiviral activity of this compound are not extensively covered, research on the closely related thieno[3,2-b]pyrrole derivatives provides significant insights into potential mechanisms against alphaviruses and the parasite Giardia duodenalis.
Alphaviruses: Thieno[3,2-b]pyrrole derivatives have been identified as novel inhibitors of neurotropic alphaviruses. nih.gov The mechanism of action is believed to target viral replicase proteins, as suggested by replicon-based assays. nih.gov A reduction in viral RNA accumulation has been observed following treatment with these compounds. nih.gov The broad-spectrum activity against various alphaviruses suggests that a highly conserved viral enzymatic function is likely the target. nih.gov Furthermore, some trisubstituted thieno[3,2-b]pyrrole 5-carboxamides have been shown to not only control viral RNA production but also inhibit the expression of viral proteins such as nsP1, nsP3, capsid, and E2. nih.govresearchgate.net
Giardia duodenalis : Thieno[3,2-b]pyrrole 5-carboxamides have demonstrated potent and selective inhibitory activity against Giardia duodenalis, the causative agent of giardiasis. escholarship.orgnih.gov Certain derivatives have shown cytocidal activity at nanomolar concentrations against multiple Giardia strains, including those resistant to metronidazole. escholarship.orgnih.gov
Antimicrobial Activity Profile and Mechanistic Insights (Antibacterial and Antifungal)
Thiophene-based compounds are known for their antimicrobial properties. Derivatives of the related thieno[2,3-b]thiophene have been synthesized and evaluated for their in vitro antimicrobial potential against a range of microorganisms. researchgate.netnih.gov
Some of these compounds have demonstrated good antibacterial activity against both Gram-positive and Gram-negative bacteria, with some derivatives being more potent than standard drugs like streptomycin against Pseudomonas aeruginosa and Escherichia coli. researchgate.netnih.gov The antifungal activity has also been noted, with some compounds showing efficacy against fungi such as Geotrichum candidum and Syncephalastrum racemosum. researchgate.netnih.gov The mechanism of action for the antimicrobial effects of these thiophene derivatives is not fully elucidated but is an area of active investigation. The structure-activity relationship suggests that specific substitutions on the thiophene scaffold are crucial for potent antimicrobial activity. nih.gov
Conformational Restriction and Rigidification in Ligand Design for Biological Targets
The thieno[3,2-b]thiophene (B52689) scaffold, being a rigid bicyclic system, is an attractive core for the design of conformationally restricted ligands. Conformational restriction is a key strategy in drug design to improve potency, selectivity, and pharmacokinetic properties by reducing the entropic penalty of binding to a biological target.
An example of this approach is the design of 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2) inhibitors based on a thiophene-2-carboxamide scaffold. mdpi.com In this case, the flexible thiophene-2-carboxamide derivatives were conformationally "frozen" by cyclization to generate more rigid thieno[3,2-d]pyrimidin-4-one analogues. mdpi.com This rigidification locks the molecule into a specific conformation, which can lead to a more favorable interaction with the target enzyme. mdpi.com The use of the thieno[3,2-b]thiophene core in scaffold-hopping strategies also allows for the creation of novel, rigid structures that can mimic the binding modes of more flexible parent compounds while potentially offering improved pharmacological profiles. nih.gov
Advanced Materials Science and Supramolecular Chemistry
Self-Assembly Properties and Intermolecular Interactions in Solid-State Materials
The solid-state arrangement of molecules, or molecular packing, is critical in determining the performance of organic electronic materials. Thieno[3,2-b]thiophene (B52689) (TT) derivatives are noted for their rigid and planar π-conjugated backbones, which promote strong intermolecular π–π stacking interactions. researchgate.net This inherent planarity facilitates the formation of well-ordered structures, which are essential for efficient charge transport.
In the specific case of Thieno[3,2-b]thiophene-2-carboxamide, the carboxamide group (-CONH₂) plays a crucial role in directing self-assembly through strong, directional hydrogen bonding. The amide protons can act as hydrogen bond donors, while the carbonyl oxygen serves as an acceptor. This leads to the formation of robust intermolecular networks, complementing the π–π stacking interactions provided by the aromatic core. The combination of these forces—π-stacking and hydrogen bonding—can lead to highly organized three-dimensional polycrystalline structures. Such well-ordered assemblies create efficient pathways for charge carriers to move between molecules, a property highly desirable for semiconductor applications. nih.gov Furthermore, intermolecular S...S (sulfur-sulfur) contacts have been observed in the crystal structures of related TT derivatives, providing additional pathways for electronic communication between adjacent molecules. researchgate.net The interplay of these non-covalent interactions governs the material's morphology and ultimate electronic performance in the solid state.
Polymerization and Copolymerization for Extended π-Conjugated Systems
The thieno[3,2-b]thiophene unit is a favored building block for creating extended π-conjugated polymers used in organic electronics. researchgate.net Its excellent electron-donating capability and structural planarity make it an effective component in various polymer architectures, particularly donor-acceptor (D-A) and donor-π-bridge-acceptor (D-π-A) systems. nih.govmdpi.com The functionalization of the TT core, for instance at the 2- and 5-positions, allows it to be incorporated as a monomer in polymerization reactions.
Several powerful cross-coupling methodologies are employed to synthesize these polymers, including:
Stille Coupling: This reaction involves the coupling of an organostannane (like a tributylstannyl derivative) with an organohalide in the presence of a palladium catalyst. It has been successfully used to create copolymers of TT derivatives with various acceptor units. nih.govnih.gov
Suzuki Coupling: This palladium-catalyzed reaction couples an organoboron compound (like a boronic acid or ester) with an organohalide. It is another widely used method for synthesizing TT-based conjugated materials. nih.govfrontiersin.org
Direct Arylation Polycondensation (DAP): This method offers a more atom-economical route by forming C-H/C-X bonds directly, avoiding the need to pre-functionalize monomers with organometallic groups. It has been used to synthesize copolymers with TT donor units and isoindigo acceptor units. doi.org
By copolymerizing TT-based monomers with various electron-accepting units, chemists can tune the resulting polymer's electronic properties, such as the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and thus the material's bandgap. nih.gov For example, a new thieno[3,2-b]thiophene isoindigo-based monomer was polymerized with thiophene (B33073) and bithiophene to create narrow band gap semiconducting copolymers for organic field-effect transistor (OFET) applications. nih.gov The extension of the fused ring system enhances molecular orbital overlap along the polymer backbone, facilitating good charge transport characteristics. nih.gov
Integration into Hybrid Material Systems and Composites
To enhance the performance of thieno[3,2-b]thiophene-based materials, they are often integrated into hybrid systems and composites. This approach combines the desirable properties of the organic polymer with those of another material, such as inorganic nanoparticles or carbon-based structures, to create a composite with synergistic or enhanced functionalities.
Thermal Stability and Degradation Pathways in Applied Materials
The thermal stability of a material is a critical parameter for its practical application in electronic devices, which often operate at elevated temperatures. Materials based on the thieno[3,2-b]thiophene core generally exhibit good thermal stability. nih.govresearchgate.net Thermogravimetric analysis (TGA) is commonly used to evaluate this property, typically by identifying the temperature at which a 5% weight loss occurs (Td5%).
Studies on various derivatives and polymers incorporating the TT unit have shown high decomposition temperatures, indicating their robustness. For instance, a series of dithieno[3,2-b:2′,3′-d]thiophene (DTT) derivatives showed decomposition temperatures ranging from 292 °C to 396 °C, confirming their high thermal stability. mdpi.com Similarly, copolymers synthesized via direct arylation polycondensation were also found to possess good thermal stability. doi.org
The degradation pathways of these materials under thermal stress have also been investigated. A study on the thermal decomposition of 2-octylthieno[3,4-b]thiophene (a related isomer) on a gold surface showed that the molecules are stable up to 450 K (177 °C). nih.gov Further heating led to thermal decomposition through the scission of C-S bonds in the thieno-thiophene rings, producing H₂ and H₂S. nih.gov Above 600 K (327 °C), dehydrogenation continued, ultimately transforming the molecules into carbon clusters at 900 K (627 °C). nih.gov Understanding these degradation mechanisms is crucial for designing more durable materials and predicting the long-term stability of devices.
Below is a table summarizing the thermal stability of selected thieno[3,2-b]thiophene-based compounds as reported in the literature.
| Compound/Polymer | Td5% (°C) | Measurement Conditions |
| DTT Derivative 1 | 292 | - |
| DTT Derivative 2 | 396 | - |
| DTT Derivative 3 | 392 | - |
| PBDTTT-EFF | ~350 | - |
| PBDTTT-EFS | ~350 | - |
| PBDTTT-EFT | ~350 | - |
Future Research Directions and Translational Perspectives
Rational Design of Novel Thieno[3,2-b]thiophene-2-carboxamide Derivatives for Enhanced Functionality
The rational design of new derivatives based on the this compound core is a primary avenue for future research, aiming to enhance specific functionalities for targeted applications. This approach involves strategic modification of the core structure to fine-tune electronic, optical, and biological properties.
In the realm of organic electronics , the thieno[3,2-b]thiophene (B52689) unit is a highly sought-after building block for p-type semiconductors due to its rigid, planar structure that facilitates intermolecular π-π stacking and efficient charge transport. researchgate.netnih.gov Future design strategies will focus on:
Extension of π-Conjugation: Introducing additional aromatic or heteroaromatic units, such as phenyl, naphthyl, or other thiophene (B33073) rings, to the core structure can modulate the HOMO/LUMO energy levels and reduce the bandgap, which is desirable for applications in organic field-effect transistors (OFETs) and organic photovoltaics. researchgate.netrsc.orgresearchgate.net
Functional Group Substitution: The addition of electron-withdrawing groups (e.g., cyano, -CF3) or electron-donating groups (e.g., -N(CH3)2, alkoxy) to the thieno[3,2-b]thiophene backbone can precisely control the electronic properties and solubility of the resulting materials. manchester.ac.uknih.gov For instance, attaching dodecyl groups has been shown to ensure solubility for facile device fabrication. rsc.org
End-Capping Strategies: Capping the oligomer chains with aryl units can enhance stability against oxidation, a crucial factor for the longevity and performance of electronic devices. rsc.org
In medicinal chemistry , the thiophene ring is considered a privileged pharmacophore, and its derivatives have shown a wide range of biological activities. mdpi.comresearchgate.netnih.gov The design of novel this compound derivatives as therapeutic agents will involve:
Structure-Activity Relationship (SAR) Studies: Systematic modification of the carboxamide group and substitution on the thiophene rings will continue to be crucial for optimizing potency and selectivity for specific biological targets, such as kinases, G-protein-coupled receptors (GPCRs), or enzymes involved in cancer progression. nih.govnih.gov For example, studies on related thiophene-2-carboxamides have demonstrated that aryl substituents can confer cytotoxicity against various cancer cell lines. mdpi.com
Bioisosteric Replacement: The thieno[3,2-b]thiophene core can serve as a bioisostere for other aromatic systems, like benzene or naphthalene, in known drug molecules. This strategy can lead to improved physicochemical properties, enhanced target binding, and novel intellectual property.
Targeted Inhibitor Design: Based on the crystal structures of target proteins, derivatives can be designed to form specific interactions (e.g., hydrogen bonds, hydrophobic interactions) with the active site, leading to highly potent and selective inhibitors. This has been explored for targets like VEGFR-2 and Lysine Specific Demethylase 1 (LSD1) with related scaffolds. nih.govpreprints.org
The table below summarizes key design strategies and their expected impact on functionality.
| Application Domain | Design Strategy | Key Structural Modification | Desired Functional Enhancement |
| Organic Electronics | π-Conjugation Extension | Addition of aryl/heteroaryl units | Narrower bandgap, improved charge mobility |
| Solubility Enhancement | Attachment of long alkyl chains | Improved solution processability for device fabrication | |
| Stability Improvement | Aryl end-capping | Increased resistance to oxidation | |
| Medicinal Chemistry | Potency Optimization | SAR-guided substituent changes | Higher binding affinity and efficacy |
| Selectivity Enhancement | Conformationally restricted analogs | Reduced off-target effects | |
| Bioavailability Improvement | Introduction of polar functional groups | Better pharmacokinetic properties |
Exploration of Structure-Function Relationships in Undiscovered Application Domains
While this compound and its analogs have been investigated in fields like organic semiconductors and as potential anticancer or anti-inflammatory agents, vast unexplored application domains remain. researchgate.netmdpi.comnih.gov Future research will focus on elucidating structure-function relationships in these new areas.
Potential undiscovered domains include:
Chemosensors: The electron-rich thieno[3,2-b]thiophene core can be functionalized with specific recognition moieties (e.g., ionophores, fluorophores). The binding of an analyte could induce a change in the electronic or photophysical properties of the molecule, enabling its use in selective sensors. For example, polymers based on substituted thieno[3,2-b]thiophenes have already been investigated for their fluoride anion-recognition abilities. manchester.ac.uk
Antimicrobial Agents: The thiophene moiety is present in several antimicrobial drugs. nih.gov By modifying the carboxamide side chain and the substitution pattern on the bicyclic core, new derivatives could be screened for activity against resistant bacterial or fungal strains. The sulfur atoms in the thiophene ring can interact with metal-dependent enzymes essential for microbial growth. researchgate.net
Neuroprotective Agents: Given the structural similarity to scaffolds found in centrally active agents, derivatives could be designed to interact with targets in the central nervous system (CNS). Modifications to enhance blood-brain barrier penetration would be a key initial step in exploring their potential for treating neurodegenerative diseases.
Agrochemicals: The diverse biological activities of thiophene derivatives suggest they could be developed as novel herbicides, pesticides, or plant growth regulators. Structure-function studies would aim to maximize activity against the target pest while minimizing environmental toxicity.
Uncovering these relationships will require a synergistic approach, combining synthetic chemistry with high-throughput screening and detailed mechanistic studies. The core principle involves creating diverse chemical libraries by systematically altering substituents on the this compound scaffold and then evaluating their performance in a wide array of biological and material-based assays.
Advanced Computational Approaches for Predictive Modeling in Material and Biological Sciences
Advanced computational modeling is set to become an indispensable tool in accelerating the discovery and optimization of this compound derivatives. These in silico methods provide deep insights into molecular properties and interactions, guiding synthetic efforts and reducing the reliance on costly and time-consuming trial-and-error experimentation.
For material science applications , computational approaches will include:
Density Functional Theory (DFT): DFT calculations are used to predict the electronic structure, HOMO/LUMO energy levels, bandgaps, and absorption spectra of novel derivatives. mdpi.com This allows for the pre-screening of candidates for organic electronic applications.
Molecular Dynamics (MD) Simulations: MD simulations can model the solid-state packing and morphology of thin films. rsc.org Understanding how molecules arrange themselves in the solid state is critical for predicting charge transport properties and device performance.
In the context of biological sciences and drug discovery , key computational techniques involve:
Molecular Docking: This method predicts the preferred orientation and binding affinity of a ligand (the derivative) within the active site of a biological target (e.g., an enzyme or receptor). researchgate.net It is instrumental in prioritizing compounds for synthesis and biological testing. nih.govpreprints.org
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), establish a statistical correlation between the 3D properties of a series of molecules and their biological activity. preprints.org These models can predict the activity of virtual compounds and highlight specific structural regions that are important for function. preprints.org
Pharmacophore Modeling: This involves identifying the essential 3D arrangement of functional groups (the pharmacophore) required for biological activity. This model can then be used to screen large virtual libraries for new, structurally diverse compounds with the potential for similar activity.
The integration of these computational tools into the research workflow creates a powerful feedback loop, where computational predictions guide synthetic chemistry, and experimental results are used to refine and improve the predictive power of the computational models.
Development of Scalable and Sustainable Synthetic Methodologies for this compound
The translation of promising this compound derivatives from laboratory-scale curiosities to commercially viable products hinges on the development of efficient, scalable, and sustainable synthetic routes. Current methods often rely on multi-step procedures, expensive catalysts, and harsh reaction conditions, which can limit their practical application. mdpi.com
Future research in this area will prioritize:
Process Intensification: Exploring cascade or one-pot reactions where multiple bond-forming events occur in a single operation. For instance, cascade cyclizations of alkynyl diol derivatives have been explored as an efficient method to construct the thieno[3,2-b]thiophene core. mdpi.com
Catalyst Development: While palladium-catalyzed cross-coupling reactions (e.g., Stille, Suzuki) are powerful tools for synthesizing these compounds, future work will focus on developing catalysts that are cheaper, more abundant (e.g., based on copper or iron), and have higher turnover numbers. rsc.orgnih.gov
C-H Activation Strategies: Direct functionalization of C-H bonds on the thiophene core represents a more atom-economical approach compared to traditional methods that require pre-functionalization (e.g., halogenation). This reduces the number of synthetic steps and minimizes waste.
Green Chemistry Principles: The adoption of greener solvents, lower reaction temperatures, and renewable starting materials will be essential for developing environmentally benign synthetic processes. This includes moving away from hazardous reagents like n-BuLi and POCl3 where possible. mdpi.com
Flow Chemistry: Transitioning key synthetic steps to continuous flow reactors can offer significant advantages in terms of safety, scalability, and process control compared to traditional batch chemistry.
The table below highlights some existing and future-focused synthetic methodologies.
| Synthetic Method | Description | Advantages | Areas for Improvement |
| Multi-step Classical Synthesis | Traditional methods often starting from 3-bromothiophene. nih.govmdpi.com | Well-established procedures. | Low overall yield, multiple steps, hazardous reagents. mdpi.com |
| Palladium-catalyzed Coupling | Suzuki and Stille reactions used for C-C bond formation. rsc.org | High efficiency, good functional group tolerance. | Cost and toxicity of palladium catalyst. |
| Fiesselmann Thiophene Synthesis | Condensation of chlorothiophene carboxylates with methyl thioglycolate. nih.gov | Convenient construction of functionalized cores. nih.gov | Requires specific precursors. |
| Cascade Cyclization | One-pot formation of the bicyclic system from acyclic precursors. mdpi.com | High step-efficiency. | Can have low yields and require high temperatures. mdpi.com |
| Direct C-H Activation | Future Goal: Direct functionalization without pre-activation. | High atom economy, fewer synthetic steps. | Requires development of new selective catalytic systems. |
By focusing on these areas, the chemical synthesis of this compound and its derivatives can become more efficient and sustainable, facilitating their broader application in technology and medicine.
Q & A
Q. What are the recommended synthetic routes for Thieno[3,2-b]thiophene-2-carboxamide derivatives?
this compound derivatives are typically synthesized via cyclization reactions or coupling of pre-functionalized thiophene precursors. A common approach involves reacting thiophene-2-carboxylic acid derivatives with amines under anhydrous conditions. For example, the Fiesselmann thiophene synthesis method has been adapted to construct aryl-substituted thieno[3,2-b]thiophene cores by reacting 3-chlorothiophene-2-carboxylates with methyl thioglycolate in the presence of a base . Purification often employs reverse-phase HPLC with gradients of MeCN:H₂O (e.g., 30% → 100%), achieving yields up to 78% .
Q. What analytical techniques are critical for characterizing this compound derivatives?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are used to confirm substitution patterns and regiochemistry (e.g., chemical shifts for C=O groups at ~170 ppm in ¹³C NMR) .
- Infrared Spectroscopy (IR) : Identifies functional groups like carboxamide (N–H stretch at ~3300 cm⁻¹) and C=O (1680–1720 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weights with precision (e.g., ±0.001 Da) .
Q. How should researchers handle this compound to ensure safety and stability?
- Handling : Use nitrile gloves and lab coats to avoid skin contact. Work under a fume hood to prevent inhalation of dust .
- Storage : Keep in airtight containers at ambient temperatures, away from moisture and light .
- Waste Disposal : Collect residues in sealed containers for incineration to prevent environmental release .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of this compound derivatives?
- Solvent Selection : Anhydrous CH₂Cl₂ or DMF enhances reactivity in coupling reactions .
- Catalysis : Use Lewis acids (e.g., FeCl₃) to accelerate cyclization steps .
- Temperature Control : Reflux conditions (e.g., 40–80°C) improve reaction kinetics without decomposing sensitive intermediates .
- Purification : Gradient HPLC (MeCN:H₂O) resolves structurally similar byproducts, achieving >95% purity .
Q. What role does the thieno[3,2-b]thiophene core play in organic electronic devices?
The fused thieno[3,2-b]thiophene backbone enhances π-conjugation, improving charge-carrier mobility in organic semiconductors. For example:
- Organic Photovoltaics (OPVs) : Derivatives with alkylsilyl side chains achieve power conversion efficiencies (PCE) up to 8.2% due to optimized film morphology .
- Electrochromic Materials : Iron(II) metallo-supramolecular polymers incorporating this core exhibit reversible color changes at low oxidation potentials (−0.2 V) .
Q. How can structural modifications tune the biological activity of this compound derivatives?
- Substituent Effects : Introducing electron-withdrawing groups (e.g., –Cl) at the 3-position increases antibacterial potency (MIC: 2 µg/mL against S. aureus) .
- Amide Linkers : Replacing ester groups with carboxamide improves metabolic stability in pharmacokinetic studies .
- Ring Functionalization : Adding furan or phenyl rings enhances binding affinity to enzyme active sites (e.g., COX-2 inhibition) .
Q. What methodologies resolve contradictions in spectroscopic data for this compound derivatives?
- Cross-Validation : Compare NMR data with computational simulations (DFT) to confirm peak assignments .
- X-ray Crystallography : Resolves regiochemical ambiguities (e.g., distinguishing 5-aryl vs. 6-aryl substitution) .
- LC-MS/MS : Detects trace impurities that may distort IR or NMR interpretations .
Methodological Insights
- Synthetic Challenges : Side reactions (e.g., over-oxidation) can be mitigated by using inert atmospheres (N₂/Ar) .
- Data Reproducibility : Document reaction parameters (e.g., solvent purity, humidity) to ensure consistency across batches .
- Environmental Impact : Follow REACH guidelines for waste disposal to minimize ecological risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
